2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine
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Overview
Description
2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine is a heterocyclic compound that features a fused ring system combining furan and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine typically involves multi-step reactions. One common method includes the cyclization of pyrazolone intermediates with phenylglyoxal monohydrate through a Knoevenagel condensation, followed by a Michael addition of amine, intramolecular cyclization, and dehydration . Another approach involves the silver(I) ion-mediated ring-closure reaction of 4-alkynyl-3-hydroxy-1-phenyl-1H-pyrazoles .
Industrial Production Methods
Techniques such as microwave irradiation and green chemistry approaches may be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted analogs .
Scientific Research Applications
2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The compound’s structure allows it to interact with various molecular targets, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
2H-furo[2,3-c]pyrazole: Structurally similar but with different substitution patterns.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused ring system, used in medicinal chemistry.
Benzo[b]furan: Shares the furan ring but differs in the fused ring system.
Uniqueness
2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine is unique due to its specific fused ring system combining furan and pyrazole moieties. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
894803-56-6 |
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Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-phenyl-4,6-dihydrofuro[3,4-c]pyrazol-3-amine |
InChI |
InChI=1S/C11H11N3O/c12-11-9-6-15-7-10(9)13-14(11)8-4-2-1-3-5-8/h1-5H,6-7,12H2 |
InChI Key |
QSUVDOJVTRNLPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N(N=C2CO1)C3=CC=CC=C3)N |
Origin of Product |
United States |
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